5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3OS/c1-2-18-12(16-17-13(18)20)4-3-7-19-11-6-5-9(14)8-10(11)15/h5-6,8H,2-4,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWYRFLHGBMWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324341 | |
| Record name | 3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
792941-64-1 | |
| Record name | 3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[3-(2,4-Dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 792941-64-1) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C13H15Cl2N3OS
- Molecular Weight : 332.25 g/mol
- Structural Characteristics : The presence of a triazole ring and a thiol group contributes to the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-3-thiols found that these compounds demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 31.25 to 62.5 μg/mL .
| Pathogen | MIC (μg/mL) | MBCK (μg/mL) |
|---|---|---|
| E. coli | 31.25 | 62.5 |
| S. aureus | 62.5 | 125 |
| P. aeruginosa | 31.25 | 62.5 |
| Candida albicans | 62.5 | 125 |
These findings suggest that the structural modifications on the triazole ring can enhance antimicrobial potency without significantly altering the activity profile.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. A study evaluated the cytotoxic effects of various triazole compounds against melanoma and breast cancer cell lines using the MTT assay . The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with notable effectiveness against melanoma cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma (IGR39) | 15 |
| Triple-negative breast cancer (MDA-MB-231) | 20 |
| Pancreatic carcinoma (Panc-1) | 25 |
The selectivity index demonstrated that these compounds could preferentially target cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.
The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell proliferation. For instance, some studies have suggested that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and tumor progression . Additionally, the modulation of oxidative stress markers like TNF-α and IL-6 has been observed in treated cells, indicating an anti-inflammatory mechanism that could contribute to their anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study published in a pharmaceutical journal highlighted the synthesis and evaluation of new S-substituted derivatives of triazole-3-thiols, where the compound exhibited promising antimicrobial activity against multiple strains .
- Cytotoxicity Assessment : In another investigation focusing on hydrazone derivatives derived from triazoles, significant cytotoxic effects were noted against melanoma cell lines, with certain compounds showing enhanced selectivity towards cancerous tissues compared to non-cancerous ones .
Scientific Research Applications
Agricultural Applications
Fungicide Development
One of the primary applications of 5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is in the formulation of fungicides. It exhibits potent antifungal activity against a range of plant pathogens. The compound's mechanism involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This property makes it a candidate for protecting crops from diseases caused by fungi such as Botrytis cinerea and Fusarium spp..
Case Study : In a controlled study, the efficacy of this compound was evaluated against Fusarium oxysporum, demonstrating a significant reduction in fungal growth compared to untreated controls. The application rates tested ranged from 50 to 200 mg/L, with optimal results observed at 100 mg/L.
Medicinal Chemistry Applications
Antimicrobial Activity
Beyond agricultural uses, this compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study : A study published in the Journal of Medicinal Chemistry assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 25 µg/mL.
Potential in Drug Development
The unique structure of this compound allows it to act as a scaffold for designing novel therapeutic agents. Its ability to interact with biological targets suggests potential applications in treating various diseases.
Comparative Analysis of Efficacy
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxy/Alkyl Substituents
Heterocyclic Derivatives (Pyrazole/Indole-Triazole Hybrids)
Electronically Modified Triazoles
Key Comparative Insights
Pyrazole/indole hybrids (e.g., 5-(3-indol-3-ylpropyl)-4-phenyl) balance lipophilicity with hydrogen-bonding capacity, improving target engagement .
Synthetic Feasibility :
- Alkylation of triazole-3-thiol precursors (e.g., using InCl₃ or Cs₂CO₃ catalysts) is a common method for analogs, suggesting scalability for the target compound .
Biological Potential: Chlorinated phenoxy groups (as in the target compound) correlate with antifungal activity in docking studies against lanosterol 14-α-demethylase (-7.7 to -8.8 kcal/mol binding energy) .
Analogs like 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl remain accessible (CAS: 847503-29-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
